molecular formula C19H24N4O2 B4502832 1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No.: B4502832
M. Wt: 340.4 g/mol
InChI Key: QZRTUPQHJCEBEO-UHFFFAOYSA-N
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Description

1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.18992602 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrasound-Promoted Synthesis

A study demonstrated the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound irradiation. This method is notable for its rapid synthesis and excellent yields, highlighting the compound's utility in creating complex molecular structures efficiently (M. Nikpassand et al., 2010).

Bicyclization Approaches

Research on four-component bicyclization strategies has led to the creation of multicyclic pyrazolo[3,4-b]pyridines. This approach allows for a flexible and practical method to synthesize a diverse array of pyrazolo[3,4-b]pyridine derivatives, showcasing the compound's versatility in generating new molecular frameworks (Xing-Jun Tu et al., 2014).

Ionic Liquids Catalyzed Synthesis

A novel synthesis method utilizing mild basic ionic liquids as catalysts has been described for producing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This process exemplifies the compound's role in facilitating new synthesis routes under ambient and solvent-free conditions (H. Shaterian & M. Mohammadnia, 2012).

Microwave-Assisted Synthesis

A microwave-assisted reaction was used for the regioselective synthesis of fully substituted pyrazolo[3,4-b]pyridines, highlighting a novel application of this compound in accelerating chemical reactions and enhancing yield and efficiency (Andrés Charris-Molina et al., 2017).

Antibacterial and Cytotoxic Activities

The compound has been involved in the synthesis of derivatives with significant antibacterial and cytotoxic activities. This application demonstrates its potential in the development of new therapeutics, contributing to medical and pharmaceutical research (R. Mohareb et al., 2021).

Future Directions

The future directions in the research of pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their medicinal properties and the development of new synthetic strategies .

Properties

IUPAC Name

1-cyclooctyl-4-pyridin-4-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-16-12-15(13-8-10-20-11-9-13)17-18(21-16)23(22-19(17)25)14-6-4-2-1-3-5-7-14/h8-11,14-15H,1-7,12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRTUPQHJCEBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 2
1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 3
1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 4
1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 5
1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 6
1-cyclooctyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.